
1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as CP-465,022, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Structural Analysis
Facile Synthesis and Testing : A study conducted by Srivastava et al. (2008) focused on the facile synthesis of a biaryl pyrazole sulfonamide derivative and investigated the effect of replacing the -CO group with the -SO(2) group. They conducted primary ex-vivo pharmacological testing and in vitro screening, showing the loss of CB1 receptor antagonism (Srivastava et al., 2008).
Molecular Interaction Studies : Research by Shim et al. (2002) examined the molecular interaction of a similar compound with the CB1 cannabinoid receptor, employing AM1 molecular orbital method for conformational analysis. This study provides insights into the structural requirements for receptor binding and antagonist activity (Shim et al., 2002).
Crystal Structure Analysis : Girish et al. (2008) reported the synthesis of a related compound and investigated its structure through X-ray crystallography. Their findings contribute to understanding the molecular conformation and geometry around the key atoms in the compound (Girish et al., 2008).
Potential Biological and Pharmacological Applications
Antimicrobial Activity : A study by El‐Emary et al. (2002) explored the synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and evaluated their antimicrobial activity. This research is significant for understanding the potential use of such compounds in combating microbial infections (El‐Emary et al., 2002).
Anticancer Potential : Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles, which included compounds with structural similarities. The study highlighted compounds with promising efficacy against various cancer cell lines, indicating potential therapeutic applications (Turov, 2020).
Enzyme Inhibition for Alzheimer's Disease : Rehman et al. (2018) synthesized N-substituted derivatives related to the compound to evaluate new drug candidates for Alzheimer’s disease. Their study focused on enzyme inhibition activity, suggesting potential applications in neurodegenerative disorders (Rehman et al., 2018).
特性
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUHMSQBACZPFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)
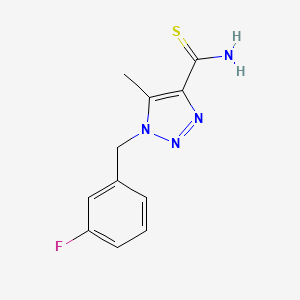
![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)
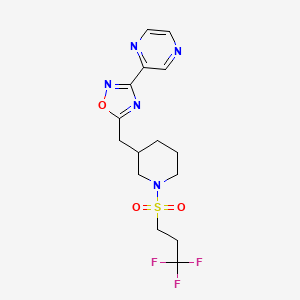
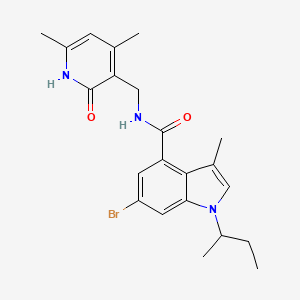
![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)
![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)
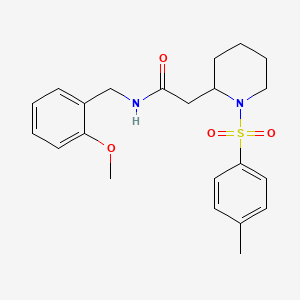

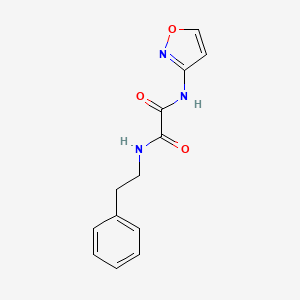
![4-Benzo[d]furan-2-yl-6-hydroxy-7-methylchromen-2-one](/img/structure/B2357485.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2357487.png)
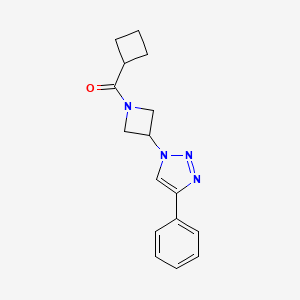
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2357489.png)